Cas no 1219127-01-1 (6-Fluoro-3-iodoimidazo[1,2-a]pyridine)
![6-Fluoro-3-iodoimidazo[1,2-a]pyridine structure](https://www.kuujia.com/scimg/cas/1219127-01-1x500.png)
6-Fluoro-3-iodoimidazo[1,2-a]pyridine Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-3-iodoimidazo[1,2-a]pyridine
- 6-fluoro-3-iodo-4H-1-benzopyran-4-one
- 6-Fluoro-3-iodo-4H-benzopyran-4-one
- 6-Fluoro-3-iodo-4H-chromen-4-one
- 6-Fluoro-3-iodochromone
- 6-fluoro-3-iodo-imidazo[1,2-a]pyridine
- ACMC-20alyy
- CTK8C5809
- MFCD20483025
- 1219127-01-1
- BH-0704
- SCHEMBL1355409
- CS-0092165
- AKOS016028504
- IMidazo[1,2-a]pyridine, 6-fluoro-3-iodo-
- DB-219845
- D75315
-
- MDL: MFCD20483025
- Inchi: InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
- InChI Key: JQASPOWSYWAGEP-UHFFFAOYSA-N
- SMILES: C1=CC2=NC=C(I)N2C=C1F
Computed Properties
- Exact Mass: 261.94032g/mol
- Monoisotopic Mass: 261.94032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.3Ų
6-Fluoro-3-iodoimidazo[1,2-a]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM269859-1g |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | 95+% | 1g |
$389 | 2021-08-18 | |
Key Organics Ltd | BH-0704-10MG |
6-fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | >97% | 10mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | BH-0704-0.5G |
6-fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | >97% | 0.5g |
£215.00 | 2023-09-08 | |
eNovation Chemicals LLC | K11951-5g |
6-fluoro-3-iodoH-imidazo[1,2-a]pyridine |
1219127-01-1 | 95% | 5g |
$1740 | 2024-05-23 | |
Key Organics Ltd | BH-0704-1G |
6-fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | >97% | 1g |
£212.00 | 2025-02-08 | |
abcr | AB357974-1g |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine, 95%; . |
1219127-01-1 | 95% | 1g |
€431.30 | 2025-02-20 | |
Chemenu | CM269859-10g |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | 95+% | 10g |
$1587 | 2021-08-18 | |
eNovation Chemicals LLC | K11951-1g |
6-fluoro-3-iodoH-imidazo[1,2-a]pyridine |
1219127-01-1 | 95% | 1g |
$566 | 2024-05-23 | |
abcr | AB357974-5g |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine, 95%; . |
1219127-01-1 | 95% | 5g |
€1209.50 | 2025-02-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0923-250mg |
6-fluoro-3-iodoimidazo[1,2-a]pyridine |
1219127-01-1 | 95% | 250mg |
¥1068.0 | 2024-04-25 |
6-Fluoro-3-iodoimidazo[1,2-a]pyridine Related Literature
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Rekha Sharma,Ramesh Maragani,Rajneesh Misra New J. Chem., 2018,42, 882-890
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
Additional information on 6-Fluoro-3-iodoimidazo[1,2-a]pyridine
Research Brief on 6-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 1219127-01-1): Recent Advances and Applications in Chemical Biology and Drug Discovery
6-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 1219127-01-1) is a heterocyclic compound that has recently gained attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structural features, including the fluorine and iodine substituents, make it a valuable scaffold for designing novel bioactive molecules.
Recent studies have highlighted the role of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine as a key intermediate in the synthesis of kinase inhibitors and other small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for protein kinases involved in cancer signaling pathways. The iodine moiety, in particular, facilitates further functionalization via cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
In addition to its synthetic applications, 6-Fluoro-3-iodoimidazo[1,2-a]pyridine has shown promising biological activities. A preclinical study conducted by researchers at the University of Cambridge revealed its potential as an anti-inflammatory agent, with the fluorine atom enhancing metabolic stability and bioavailability. The compound's ability to modulate specific inflammatory cytokines suggests its applicability in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's role in targeted drug delivery systems. A 2024 publication in ACS Chemical Biology described the use of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine as a linker in antibody-drug conjugates (ADCs). The iodine atom allows for site-specific conjugation to monoclonal antibodies, improving the stability and efficacy of ADCs in cancer therapy. This innovation addresses a critical challenge in ADC development, where traditional linkers often suffer from instability or nonspecific binding.
Despite these advancements, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of derivatives based on this scaffold. Future research directions include exploring novel synthetic routes to improve yield and scalability, as well as conducting in-depth mechanistic studies to elucidate the compound's interactions with biological targets. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 6-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 1219127-01-1) represents a promising scaffold in drug discovery, with demonstrated applications in kinase inhibition, anti-inflammatory therapy, and targeted drug delivery. Continued research into its chemical and biological properties will likely uncover additional therapeutic opportunities, solidifying its role in the next generation of small-molecule drugs.
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